Ethyl 3-methoxy-2-(trifluoromethyl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methoxy-2-(trifluoromethyl)benzoate typically involves the esterification of 3-methoxy-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but may use more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methoxy-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products
Oxidation: 3-methoxy-2-(trifluoromethyl)benzoic acid.
Reduction: 3-methoxy-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-methoxy-2-(trifluoromethyl)benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Ethyl 3-methoxy-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group at the para position.
Methyl 3-methoxy-2-(trifluoromethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and trifluoromethyl groups enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H11F3O3 |
---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
ethyl 3-methoxy-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H11F3O3/c1-3-17-10(15)7-5-4-6-8(16-2)9(7)11(12,13)14/h4-6H,3H2,1-2H3 |
InChI Key |
HAQLSLIBXZZUAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)OC)C(F)(F)F |
Origin of Product |
United States |
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